3-Formyl-5-iodobenzoic acid
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Overview
Description
3-Formyl-5-iodobenzoic acid: is an organic compound with the molecular formula C8H5IO3 . It is a derivative of benzoic acid, featuring both a formyl group (-CHO) and an iodine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 5-Iodobenzo[b]thiophen-3-carbaldehyde: This route involves a multi-step process starting with the preparation of 5-chloro- or 5-bromo-benzo[b]thiophen-3-carbaldehydes.
Heck Reaction: The Heck cross-coupling reaction can be employed to synthesize 3-Formyl-5-iodobenzoic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, particularly the Heck reaction due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Formyl-5-iodobenzoic acid can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The formyl group in this compound can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the formyl group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the formyl group to an alcohol.
Major Products:
Oxidation: 3-Iodo-5-carboxybenzoic acid.
Reduction: 3-Formyl-5-iodobenzyl alcohol.
Scientific Research Applications
Chemistry:
Linker Molecule: 3-Formyl-5-iodobenzoic acid is used as a linker between small molecules in synthetic chemistry.
Photocleavable Linkers: It can be used to create photocleavable linkers, which are valuable in various chemical and biological applications.
Biology and Medicine:
Protein Kinase Inhibition: This compound has been shown to inhibit the activity of protein kinases, making it useful in medicinal chemistry for validating new structures.
Industry:
Mechanism of Action
The mechanism by which 3-Formyl-5-iodobenzoic acid exerts its effects is primarily through its ability to act as a linker molecule and its inhibitory action on protein kinases. The formyl group allows it to form covalent bonds with other molecules, while the iodine atom can participate in substitution reactions, facilitating the formation of complex molecular structures .
Comparison with Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but with a bromine atom instead of a formyl group.
3-Formyl-4-iodobenzoic acid: Similar but with the iodine atom in a different position on the benzene ring.
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
3-formyl-5-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXFEXDZTIEBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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